molecular formula C9H9BrN2 B12835088 4-Bromo-1-methyl-1H-indol-5-amine

4-Bromo-1-methyl-1H-indol-5-amine

Cat. No.: B12835088
M. Wt: 225.08 g/mol
InChI Key: KFGVXADENUXRKB-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indol-5-amine is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a bromine atom at the fourth position, a methyl group at the first position, and an amine group at the fifth position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-indol-5-amine typically involves the bromination of 1-methylindole followed by amination. One common method is the radical bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 4-bromo-1-methylindole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fifth position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Major Products

    Substitution: Products include various substituted indoles depending on the nucleophile used.

    Oxidation: Products include oxo derivatives of the indole ring.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

4-Bromo-1-methyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the methyl and amine groups, making it less versatile in certain reactions.

    1-Methyl-1H-indole: Lacks the bromine and amine groups, limiting its reactivity.

    5-Amino-1H-indole: Lacks the bromine and methyl groups, affecting its chemical properties.

Uniqueness

4-Bromo-1-methyl-1H-indol-5-amine is unique due to the presence of the bromine, methyl, and amine groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-methylindol-5-amine

InChI

InChI=1S/C9H9BrN2/c1-12-5-4-6-8(12)3-2-7(11)9(6)10/h2-5H,11H2,1H3

InChI Key

KFGVXADENUXRKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2Br)N

Origin of Product

United States

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